molecular formula C21H17ClN4O3S B2374532 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 941897-59-2

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2374532
CAS No.: 941897-59-2
M. Wt: 440.9
InChI Key: WOYYQSKDMQYXRY-UHFFFAOYSA-N
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Description

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O3S and its molecular weight is 440.9. The purity is usually 95%.
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Scientific Research Applications

Pharma Market Reflection

  • Pharma Market Insights : Compounds similar to the queried chemical show a range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic. An example is 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, which reflects the diversity in pharmaceutical applications of such compounds (Habernickel, 2002).

Spectroscopic and Quantum Mechanical Studies

  • Photovoltaic Efficiency : Analogous compounds have been studied for their potential in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and good free energy of electron injection, indicating their potential in photovoltaic applications (Mary et al., 2020).

Anticonvulsant Activity

  • Anticonvulsant Properties : Related compounds have demonstrated anticonvulsant activity, particularly against seizures induced by maximal electroshock (MES). This indicates potential therapeutic applications in managing convulsions or epileptic conditions (Aktürk et al., 2002).

Antibacterial Activity

  • Antibacterial Applications : Some synthesized compounds with a similar structure have shown moderate to good activity against gram-positive and gram-negative bacteria. This suggests potential use in developing new antibacterial agents (Desai et al., 2008).

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S/c1-12-23-19-20(30-12)18(13-7-9-14(22)10-8-13)25-26(21(19)28)11-17(27)24-15-5-3-4-6-16(15)29-2/h3-10H,11H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYYQSKDMQYXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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